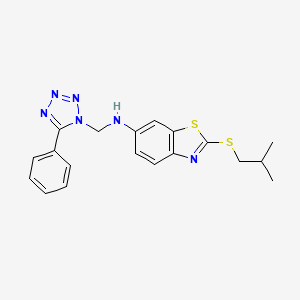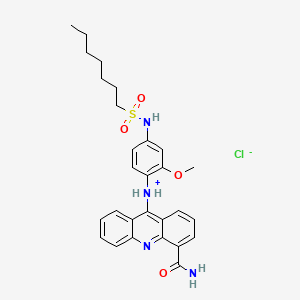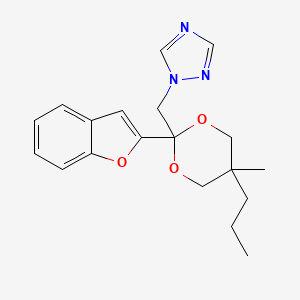
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Indole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxindoles or other oxidized products.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
Indole derivatives, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of indole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies using techniques like molecular docking, crystallography, and biochemical assays are often conducted to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Indole derivatives can be compared with other heterocyclic compounds such as pyrroles, furans, and thiophenes. Each class of compounds has unique structural features and reactivity patterns. For example:
Pyrroles: Similar to indoles but lack the benzene ring fused to the five-membered ring.
Furans: Contain an oxygen atom in the five-membered ring.
Thiophenes: Contain a sulfur atom in the five-membered ring.
Indole derivatives are unique due to the presence of the nitrogen atom in the five-membered ring and the benzene ring, which confer distinct electronic and steric properties.
Conclusion
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is a compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.
Eigenschaften
CAS-Nummer |
57647-41-3 |
|---|---|
Molekularformel |
C20H24Cl3N3 |
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
3-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-methylamino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23Cl2N3.ClH/c1-23(2)11-4-12-24(3)25-14-19(15-5-7-16(21)8-6-15)18-13-17(22)9-10-20(18)25;/h5-10,13-14H,4,11-12H2,1-3H3;1H |
InChI-Schlüssel |
KZJACFOFOFGQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)




